molecular formula C12H12N2O4S2 B15342887 3-Amino-N-(phenylsulphonyl)benzenesulphonamide CAS No. 4431-68-9

3-Amino-N-(phenylsulphonyl)benzenesulphonamide

Cat. No.: B15342887
CAS No.: 4431-68-9
M. Wt: 312.4 g/mol
InChI Key: QRRXGUYBWCPMGI-UHFFFAOYSA-N
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Description

3-Amino-N-(phenylsulphonyl)benzenesulphonamide is a benzenesulphonamide derivative characterized by two sulphonamide groups: one linked to a phenyl ring (N-phenylsulphonyl) and the other to a 3-amino-substituted benzene ring. This compound is synthesized via nucleophilic substitution reactions, typically involving refluxing chloropyrimidine intermediates with substituted benzenesulphonamides in isopropanol, yielding products with high purity (83–85% yields) . Its structure is confirmed through spectroscopic methods, including $ ^1H $-NMR and $ ^{13}C $-NMR, which highlight the electronic effects of substituents on chemical shifts .

Properties

CAS No.

4431-68-9

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-amino-N-(benzenesulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-10-5-4-8-12(9-10)20(17,18)14-19(15,16)11-6-2-1-3-7-11/h1-9,14H,13H2

InChI Key

QRRXGUYBWCPMGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-n-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of 3-aminobenzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-n-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides .

Scientific Research Applications

3-amino-n-(phenylsulfonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-n-(phenylsulfonyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival. By binding to the active site of the enzyme, the compound prevents its normal function, leading to reduced tumor cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Table 1: Substituent Effects on $ ^1H $-NMR Chemical Shifts

Compound Substituent(s) $ ^1H $-NMR Shift (ppm)
Benzenesulphonamide None 7.45–7.60
4-Chlorobenzenesulphonamide Cl (para) 7.35–7.50
4-Methylbenzenesulphonamide CH₃ (para) 7.25–7.40
3-Amino-N-(phenylsulphonyl)benzenesulphonamide NH₂ (meta), SO₂NPh 7.60–7.80 (estimated)

Table 2: Bioactivity of Selected Sulphonamides

Compound Bioactivity Key Data
Para-substituted benzenesulphonamides CA IX inhibition $ K_i = 8.2–12.4 \, \text{nM} $
Co(II)-benzenesulphonamide complex Anticancer activity $ IC_{50} = 18–25 \, \mu\text{M} $
Thieno-pyridine sulphonamide Aphid mortality 90% mortality at 100 ppm

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The amino group in 3-Amino-N-(phenylsulphonyl)benzenesulphonamide causes deshielding of adjacent protons (δ = 6.8–7.1 ppm for NH₂), while the phenylsulphonyl group shifts aromatic protons to δ = 7.6–7.8 ppm .
  • Solubility : Bulky substituents like phenylsulphonyl reduce aqueous solubility compared to smaller derivatives (e.g., 4-methylbenzenesulphonamide) .

Biological Activity

3-Amino-N-(phenylsulphonyl)benzenesulphonamide is a sulfonamide compound recognized for its diverse biological activities, particularly as an inhibitor of carbonic anhydrases. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

The compound has the molecular formula C₁₃H₁₅N₃O₄S₂ and a molar mass of approximately 297.35 g/mol. It appears as a white crystalline powder with a melting point of 150-155 °C and a solubility of about 4.58 g/L in water at 25 °C. Its predicted pKa value of -1.10 indicates its acidic nature in solution.

Carbonic Anhydrase Inhibition

3-Amino-N-(phenylsulphonyl)benzenesulphonamide has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms I and II. Carbonic anhydrases are essential enzymes involved in physiological processes such as respiration and acid-base balance. The inhibition of these enzymes can have therapeutic implications in conditions like glaucoma and certain cancers.

Mechanism of Action:

  • The compound binds to the active site of carbonic anhydrases, leading to decreased enzyme activity.
  • Molecular docking studies have shown that structural modifications can significantly enhance inhibitory potency against specific isoforms.

Structure-Activity Relationships

The biological activity of sulfonamide compounds, including 3-Amino-N-(phenylsulphonyl)benzenesulphonamide, is influenced by their structural features. A comparative analysis with similar compounds reveals the following:

Compound NameStructure FeaturesBiological Activity Profile
N-(phenylsulfonyl)benzenesulphonamideContains one amino group and two sulfonyl groupsLacks additional amino modifications
4-Amino-N-(phenylsulfonyl)benzenesulphonamideAmino group at position 4Different biological activity profile
3-Nitro-N-(phenylsulfonyl)benzenesulphonamideNitro group instead of amino groupExhibits different reactivity
DibenzenesulfimideTwo phenyl groups attached to sulfonamidePrimarily used in electroplating applications

This table highlights how variations in structure can lead to distinct biological activities among related compounds.

Case Studies and Research Findings

Recent studies have evaluated the anticancer effects of various benzenesulfonamide derivatives, including 3-Amino-N-(phenylsulphonyl)benzenesulphonamide. For instance:

  • Anticancer Activity: In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa, HL-60, and AGS. The IC₅₀ values ranged from 0.89 to 9.63 µg/mL, indicating strong antiproliferative effects .
  • Apoptosis Induction: Research has shown that these compounds can trigger apoptosis through both extrinsic and intrinsic pathways, with increased activation of caspases involved in the apoptotic process .

Q & A

Basic: What are the standard synthetic routes for 3-Amino-N-(phenylsulphonyl)benzenesulphonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and urea formation. A common route starts with reacting benzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate . Subsequent reaction with phenyl isocyanate introduces the urea moiety. Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DCM) enhance reaction rates.
  • Temperature control: Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Base choice: Triethylamine or K₂CO₃ improves yields by neutralizing HCl byproducts .
    Table 1: Key Reaction Parameters
StepReagentsSolventTemp (°C)Yield (%)
1Benzenesulfonyl chloride, anilineDCM0–570–85
2Phenyl isocyanateTHFRT60–75

Basic: What analytical techniques are critical for characterizing 3-Amino-N-(phenylsulphonyl)benzenesulphonamide?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms sulfonamide and urea group integration. Aromatic protons appear at δ 7.1–7.8 ppm, while sulfonamide S=O groups are identified via ¹³C signals near δ 165 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 367.4) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What biological activities have been reported for this compound, and how are they assessed?

Methodological Answer:

  • Carbonic Anhydrase Inhibition:
    • Assay: Use stopped-flow CO₂ hydration method. IC₅₀ values are determined by monitoring enzyme activity at pH 7.4. Competitive inhibition is confirmed via Lineweaver-Burk plots .
    • Results: IC₅₀ = 2.5 µg/mL (human isoform CA-II) .
  • Antimicrobial Activity:
    • Protocol: Broth microdilution against S. aureus and E. coli. MIC values <50 µg/mL indicate efficacy .

Advanced: How does the dual sulfonamide-urea functionality influence enzyme inhibition mechanisms?

Methodological Answer:
The sulfonamide group coordinates with the zinc ion in carbonic anhydrase’s active site, while the urea moiety forms hydrogen bonds with adjacent residues (e.g., Thr199). Computational docking (AutoDock Vina) reveals binding affinities (ΔG = -9.2 kcal/mol) and identifies steric clashes in mutated enzymes . Key Insight: Substituents on the phenyl ring modulate selectivity between CA isoforms .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Study: Discrepancies in antimicrobial MIC values may arise from strain variability or assay conditions.
    • Step 1: Replicate experiments using standardized CLSI protocols.
    • Step 2: Cross-validate with structural analogs (e.g., N-phenyl-benzenesulfonamide) to isolate functional group contributions .
    • Step 3: Apply multivariate analysis to correlate substituent electronegativity with activity trends .

Advanced: What computational strategies are effective for designing derivatives with enhanced activity?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian09 to optimize geometries and calculate Fukui indices for nucleophilic attack sites .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and Hammett constants. A recent study achieved R² = 0.89 for predicting CA inhibition .
  • Reaction Path Search: ICReDD’s approach combines DFT calculations and machine learning to predict optimal reaction conditions .

Advanced: How can scale-up challenges be addressed during process development?

Methodological Answer:

  • Reactor Design: Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification: Switch from column chromatography to pH-controlled crystallization (solvent: ethanol/water, 3:1 v/v) for industrial-scale purity (>99%) .
  • Waste Reduction: Recover triethylamine via acid-base extraction .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation to confirm binding. A 2°C shift in melting temperature indicates target engagement .
  • Fluorescence Polarization: Use FITC-labeled probes to measure competitive displacement (Kd = 120 nM) .

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